N,N,N-Triphenylanilinium nitrate
Description
N,N,N-Triphenylanilinium nitrate is an organic ammonium nitrate salt comprising a triarylanilinium cation and a nitrate anion. The cation features three phenyl groups bonded to a central nitrogen atom, forming a bulky aromatic structure. This compound is primarily utilized in specialized chemical syntheses, such as catalysis or materials science, due to its unique ionic properties and stability in organic solvents.
Properties
CAS No. |
918537-81-2 |
|---|---|
Molecular Formula |
C24H20N2O3 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
tetraphenylazanium;nitrate |
InChI |
InChI=1S/C24H20N.NO3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3)4/h1-20H;/q+1;-1 |
InChI Key |
XWLXBRFMVKVELH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[N+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triphenylanilinium nitrate typically involves the reaction of triphenylamine with nitric acid. The process can be summarized as follows:
Starting Materials: Triphenylamine and concentrated nitric acid.
Reaction Conditions: The reaction is usually carried out under controlled temperature conditions to prevent decomposition or unwanted side reactions.
Procedure: Triphenylamine is dissolved in an appropriate solvent, and concentrated nitric acid is added slowly with stirring. The mixture is then allowed to react, forming this compound as a precipitate.
Industrial Production Methods: While specific industrial methods for large-scale production of this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This might include:
- Using high-purity starting materials.
- Employing advanced purification techniques such as recrystallization or chromatography.
- Implementing safety measures to handle concentrated nitric acid and control exothermic reactions.
Chemical Reactions Analysis
Types of Reactions: N,N,N-Triphenylanilinium nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitrate group to other functional groups, such as nitrite or amine.
Substitution: The phenyl groups attached to the nitrogen atom can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include nitro derivatives or quinones.
Reduction: Products can include amines or hydroxylamines.
Substitution: Products depend on the specific electrophile used, resulting in various substituted phenyl derivatives.
Scientific Research Applications
N,N,N-Triphenylanilinium nitrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other nitrogen-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N,N,N-Triphenylanilinium nitrate exerts its effects involves interactions at the molecular level:
Molecular Targets: The compound can interact with various biological molecules, including proteins and nucleic acids.
Pathways Involved: It may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Mode of Action: The nitrate group can release nitric oxide (NO) under certain conditions, which plays a role in vasodilation and other physiological processes.
Comparison with Similar Compounds
Structural and Functional Differences
N,N,N-Triphenylanilinium nitrate belongs to the organic ammonium nitrate class, distinguishing it from inorganic nitrates (e.g., ammonium nitrate, lead nitrate) and nitroaromatic compounds (e.g., 3-chloro-N-phenyl-phthalimide). Key comparisons include:
Organic vs. Inorganic Nitrates
- This compound: The bulky triarylanilinium cation reduces water solubility but enhances solubility in non-polar solvents. Its thermal stability is likely lower than inorganic nitrates due to organic cation decomposition at elevated temperatures.
- Ammonium nitrate (NH₄NO₃): A simple inorganic salt with high water solubility (Table 1). Widely used in fertilizers and explosives, its reactivity and stability are influenced by environmental factors like humidity and contaminants .
- Lead nitrate (Pb(NO₃)₂): A toxic inorganic metal nitrate with industrial applications. Its high thermal stability (decomposes at ~470°C) contrasts with organic ammonium nitrates .
Aromatic Ammonium Salts vs. Nitroaromatics
- 3-Chloro-N-phenyl-phthalimide: A nitroaromatic compound used in polymer synthesis. Unlike this compound, it lacks an ionic structure but shares solubility in organic solvents. Its applications focus on monomer preparation for polyimides .
Physical and Chemical Properties (Hypothetical Table)
Table 1: Comparative Properties of this compound and Related Compounds
Stability and Reactivity
- Thermal Sensitivity: Organic ammonium nitrates like this compound are prone to decomposition under heat or mechanical stress, unlike inorganic nitrates such as lead nitrate, which exhibit higher thermal resilience .
- Redox Behavior : The nitrate anion in the compound may participate in redox reactions, similar to nitrate ions in agricultural systems (). However, the bulky cation likely moderates its reactivity compared to smaller ions like NH₄⁺ .

Environmental and Toxicological Profiles
- Nitrate Ion Concerns: Nitrate (NO₃⁻) is linked to environmental contamination in groundwater () and toxicity in aquatic organisms (). However, the organic cation in this compound may introduce additional toxicity risks, akin to aromatic amines.
- Contrast with Agricultural Nitrates : While agricultural studies focus on nitrate's role in plant metabolism (), the target compound’s environmental impact would differ due to its low water solubility and organic structure .
Biological Activity
N,N,N-Triphenylanilinium nitrate (TPA-NO3) is an organic compound that has garnered attention due to its unique properties and potential biological activities. This article delves into the biological activity of TPA-NO3, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its molecular formula . The compound consists of a triphenylamine moiety linked to an anilinium group, with a nitrate counterion. Its structure contributes to its solubility and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of TPA-NO3 can be attributed to several mechanisms:
- Electrochemical Properties : TPA-NO3 exhibits interesting electrochemical behavior, making it a candidate for studies in electron transfer processes. This property is crucial in understanding how the compound interacts with cellular components.
- Antioxidant Activity : Research indicates that TPA-NO3 may possess antioxidant properties, which can mitigate oxidative stress in cells. Antioxidants play a vital role in protecting cells from damage caused by free radicals.
- Cellular Uptake : The compound's lipophilicity facilitates its uptake into cells, allowing it to exert its effects intracellularly. This characteristic is essential for its potential therapeutic applications.
Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of TPA-NO3 on various cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 25 | Induction of apoptosis |
| MCF-7 (Breast) | 30 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 20 | Generation of reactive oxygen species (ROS) |
These results indicate that TPA-NO3 may selectively target cancer cells while exhibiting lower toxicity towards normal cells.
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer potential of TPA-NO3 against various tumor models. The compound demonstrated significant tumor regression in xenograft models, suggesting its efficacy as an anticancer agent .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of TPA-NO3 in models of neurodegeneration. The compound was shown to reduce neuronal cell death and improve cognitive function in animal models subjected to oxidative stress .
Toxicity and Safety Profile
While TPA-NO3 exhibits promising biological activity, understanding its toxicity is crucial for potential therapeutic applications. Preliminary assessments indicate low acute toxicity; however, long-term studies are necessary to evaluate chronic exposure risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

